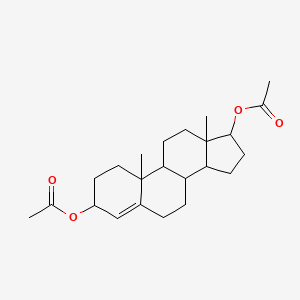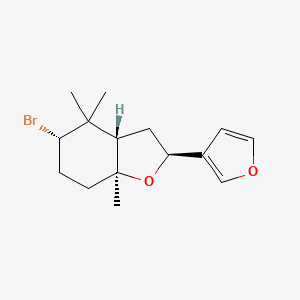
Luzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Luzofuran is a natural product found in Laurencia with data available.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The first synthesis of (+)-luzofuran, a furan-containing snyderane, was achieved through an electrophilic brominative cyclization, using a nucleophilic N-heterocycle-flanked phosphoramidite catalyst combined with N-bromosuccinimide. This synthesis marks a significant advancement in the chemical manipulation of luzofuran and its potential applications in various fields of science (Recsei, Chan, & McErlean, 2014).
Biological and Pharmacological Applications
- Benzofuran and its derivatives, which include this compound, have been identified as having a wide array of biological and pharmacological applications. They are particularly notable in the field of antimicrobial therapy, where they have been used to develop new drugs for treating skin diseases such as cancer and psoriasis. The unique structural features of benzofuran compounds like this compound make them a privileged structure in drug discovery, especially in the search for efficient antimicrobial candidates (Hiremathad et al., 2015).
Potential in Alzheimer's Disease Treatment
- Benzofuran-based compounds, closely related to this compound, have been explored for their potential in inhibiting cholinesterase activity and beta-amyloid aggregation, which are key factors in Alzheimer's disease. Some of these compounds have also shown neuroprotective effects, indicating the potential utility of this compound derivatives in the treatment of neurodegenerative diseases (Rizzo et al., 2008).
Propiedades
Fórmula molecular |
C15H21BrO2 |
|---|---|
Peso molecular |
313.23 g/mol |
Nombre IUPAC |
(2S,3aS,5S,7aS)-5-bromo-2-(furan-3-yl)-4,4,7a-trimethyl-2,3,3a,5,6,7-hexahydro-1-benzofuran |
InChI |
InChI=1S/C15H21BrO2/c1-14(2)12-8-11(10-5-7-17-9-10)18-15(12,3)6-4-13(14)16/h5,7,9,11-13H,4,6,8H2,1-3H3/t11-,12-,13-,15-/m0/s1 |
Clave InChI |
ZKFZTRNJQAXNQJ-ABHRYQDASA-N |
SMILES isomérico |
C[C@]12CC[C@@H](C([C@@H]1C[C@H](O2)C3=COC=C3)(C)C)Br |
SMILES canónico |
CC1(C(CCC2(C1CC(O2)C3=COC=C3)C)Br)C |
Sinónimos |
luzofuran |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


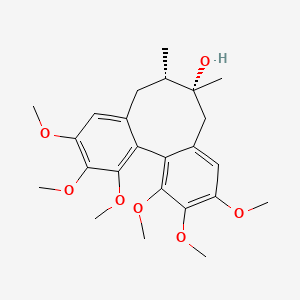

![Imidazo[1,2-A]pyridin-2-amine](/img/structure/B1245913.png)
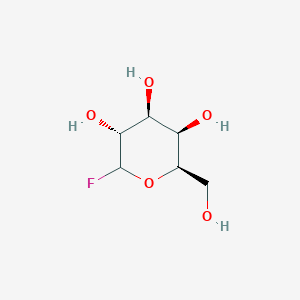

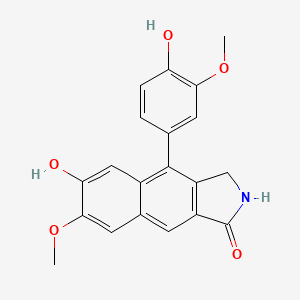
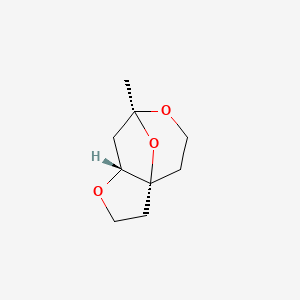
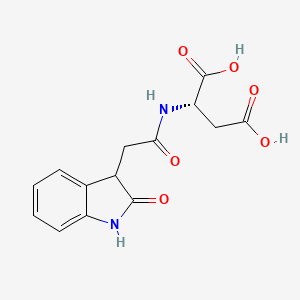

![methyl (4S)-3-[3-[4-(3-acetamidophenyl)piperidin-1-yl]propylcarbamoyl]-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,4-dihydropyrimidine-5-carboxylate;hydrochloride](/img/structure/B1245924.png)
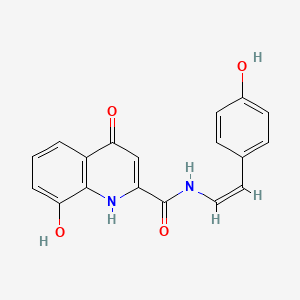

![4-{[4-({[(3-isopropyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)carbonyl]amino}methyl)piperidin-1-yl]methyl}tetrahydro-2H-pyran-4-carboxylic acid](/img/structure/B1245929.png)
